Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a 3-oxopropyl group linked to a 2-methoxyphenylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Oxopropyl Group: This step involves the addition of a 3-oxopropyl group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Attachment of the 2-Methoxyphenylamino Moiety: The final step involves the coupling of the 2-methoxyphenylamino group to the 3-oxopropyl-substituted piperidine ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylate Esters: These compounds share a similar core structure but differ in the substituents attached to the piperidine ring.
2-Methoxyphenylamino Derivatives: Compounds with the 2-methoxyphenylamino group but different core structures.
3-Oxopropyl Substituted Compounds: Molecules with the 3-oxopropyl group attached to different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
428851-49-4 |
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Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4g/mol |
IUPAC Name |
ethyl 1-[3-(2-methoxyanilino)-3-oxopropyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-3-24-18(22)14-8-11-20(12-9-14)13-10-17(21)19-15-6-4-5-7-16(15)23-2/h4-7,14H,3,8-13H2,1-2H3,(H,19,21) |
InChI Key |
CKLVBCJJLIBJSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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